SAMDC Enzymatic Inhibition Potency: Mitoguazone vs. SAM486A (Sardomozide)
In a purified SAMDC enzyme assay, the second-generation inhibitor SAM486A (Compound 11) displayed an IC50 of 10 nM, making it 140-fold more potent than mitoguazone (MGBG) [1]. While this confirms SAM486A's superior target engagement in a cell-free system, mitoguazone's lower potency is offset by its established pharmacokinetic properties and additional pharmacological activities not captured by this assay.
| Evidence Dimension | SAMDC enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | ~1.4 μM (inferred from 140-fold difference) |
| Comparator Or Baseline | SAM486A (sardomozide, CGP 48664): IC50 = 10 nM |
| Quantified Difference | SAM486A is 140-fold more potent than MGBG |
| Conditions | Purified S-adenosylmethionine decarboxylase enzyme assay, reference compound comparison (J. Med. Chem. 1993) |
Why This Matters
Procurement decisions must weigh potency against polypharmacology; researchers needing maximal SAMDC engagement should select SAM486A, whereas studies requiring a tool compound with a broader, clinically characterized profile may require mitoguazone.
- [1] Stanek J, Caravatti G, Frei J, Furet P, Mett H, Schneider P, Regenass U. 4-Amidinoindan-1-one 2'-amidinohydrazone: a new potent and selective inhibitor of S-Adenosylmethionine decarboxylase. J Med Chem. 1993 Jul 23;36(15):2168-71. PMID: 8340919. View Source
